molecular formula C7H12F3N B12851821 N-Methyl-4-trifluoromethylpiperidine CAS No. 1389313-54-5

N-Methyl-4-trifluoromethylpiperidine

Cat. No.: B12851821
CAS No.: 1389313-54-5
M. Wt: 167.17 g/mol
InChI Key: GENRMUUSRZVCQV-UHFFFAOYSA-N
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Description

N-Methyl-4-trifluoromethylpiperidine is a fluorinated organic compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-trifluoromethylpiperidine typically involves the introduction of a trifluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative is reacted with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microfluidic reactors has been explored to enhance reaction efficiency and control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4-trifluoromethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various trifluoromethylated derivatives .

Scientific Research Applications

N-Methyl-4-trifluoromethylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Employed in the design of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of N-Methyl-4-trifluoromethylpiperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to modulation of their activity. This interaction can result in inhibition or activation of enzymatic pathways, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: N-Methyl-4-trifluoromethylpiperidine is unique due to the combined presence of the N-methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the N-methyl group influences the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

1389313-54-5

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

1-methyl-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H12F3N/c1-11-4-2-6(3-5-11)7(8,9)10/h6H,2-5H2,1H3

InChI Key

GENRMUUSRZVCQV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(F)(F)F

Origin of Product

United States

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